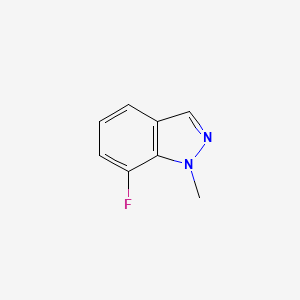

7-Fluoro-1-methyl-1H-indazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWGGTRPMBJHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675207 | |

| Record name | 7-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-23-7 | |

| Record name | 7-Fluoro-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Fluoro 1 Methyl 1h Indazole and Its Analogues

General Synthetic Approaches to 1H-Indazole Scaffolds

The construction of the 1H-indazole ring system can be achieved through several strategic approaches, primarily involving the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. These methods often utilize cyclization reactions as the key step.

Intramolecular Cyclization Reactions for Indazole Ring Formation

Intramolecular cyclization is a cornerstone of indazole synthesis. A common strategy involves the cyclization of appropriately substituted aryl hydrazones. For instance, the condensation of 2-halobenzaldehydes or 2-haloacetophenones with hydrazines yields hydrazone intermediates, which can then undergo intramolecular cyclization to form the indazole ring. researchgate.netchemicalbook.com This approach is versatile, allowing for the introduction of various substituents on both the aryl ring and the hydrazine (B178648) moiety.

Another notable intramolecular cyclization involves the reductive cyclization of 2-nitroaryl compounds. For example, 2-nitrobenzaldehydes can be condensed with reagents like malonic acid in the presence of a reducing agent to facilitate ring closure and formation of the indazole system. chemicalbook.com Furthermore, electrochemical methods have emerged as a green and efficient alternative for intramolecular N-N bond formation, leading to 1H-indazoles from arylhydrazones under metal- and external oxidant-free conditions. rsc.orgfrontiersin.orgresearchgate.net

A significant advancement in this area is the Ullmann-type intramolecular reaction. This copper-catalyzed cyclization of hydrazones derived from o-haloaryl aldehydes has proven to be a robust method for synthesizing 1H-indazoles. researchgate.netthieme-connect.com The process often involves high-throughput screening and statistical modeling to optimize reaction conditions, addressing challenges such as poor reactivity and thermal hazards. researchgate.net

| Starting Material Type | Key Reaction | Catalyst/Reagent | Product | Ref. |

| 2-Halobenzaldehydes/Ketones | Condensation & Cyclization | Hydrazine | 1H-Indazoles | researchgate.netchemicalbook.com |

| 2-Nitrobenzaldehydes | Reductive Cyclization | Reducing Agents | 1H-Indazoles | chemicalbook.com |

| Arylhydrazones | Electrochemical Cyclization | Electricity | 1H-Indazoles | rsc.orgfrontiersin.orgresearchgate.net |

| o-Haloaryl Hydrazones | Intramolecular Ullmann Reaction | Copper Catalyst | 1H-Indazoles | researchgate.netthieme-connect.com |

Palladium-Catalyzed C-H Amination Routes

Palladium-catalyzed reactions have revolutionized organic synthesis, and the construction of indazoles is no exception. Intramolecular C-H amination offers a direct and atom-economical route to the indazole core. jst.go.jp This method typically involves the cyclization of substrates like benzophenone (B1666685) tosylhydrazones, where a palladium catalyst, often in conjunction with a reoxidant like copper(II) acetate, facilitates the C-N bond formation. jst.go.jp

The direct arylation of the indazole core is another powerful palladium-catalyzed strategy. While challenging, the C3 direct arylation of 1H-indazoles has been achieved using specific ligand and catalyst systems, sometimes in environmentally friendly solvents like water. nih.gov These methods provide access to C3-substituted indazoles, which are of significant interest. The cyclization of arylhydrazones of 2-bromoaldehydes and ketones can be effectively carried out using palladium catalysts with chelating phosphine (B1218219) ligands. nih.govresearchgate.net

Metal-Free Catalyzed Cyclization Strategies

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free cyclization strategies have gained considerable attention. One such approach involves the oxidative cyclization of arylhydrazones using hypervalent iodine reagents like [bis-(trifluoroacetoxy)iodo]benzene (PIFA). nih.gov This method allows for direct aryl C-H amination to form the indazole ring without the need for a metal catalyst.

Electrochemical synthesis also presents a powerful metal-free alternative. By employing an electric current, intramolecular C-H/N-H or N(sp2)–H/N(sp3)–H coupling can be induced to form the 1H-indazole scaffold. rsc.orgfrontiersin.orgresearchgate.netnih.gov These electrochemical methods are often carried out in undivided cells with simple electrodes and can tolerate a variety of functional groups. frontiersin.orgnih.gov

Oxidative Benzannulation Approaches

Oxidative benzannulation provides a unique disconnection for the synthesis of 1H-indazoles. This strategy involves the construction of the benzene ring onto a pre-existing pyrazole core. For example, the palladium-mediated oxidative benzannulation of pyrazoles with internal alkynes has been shown to produce 1H-indazoles with various substituents on the newly formed benzene ring. nih.gov This method offers a complementary approach to the more common cyclization strategies that form the pyrazole ring.

Rhodium and Cobalt/Copper Catalyzed Amination and C-H/C-N/N-N Coupling

Rhodium and cobalt/copper co-catalytic systems have been developed for the synthesis of 1H-indazoles through C-H activation and subsequent C-N/N-N bond formation. mdpi.com These reactions can utilize reagents like nitrosobenzenes or anthranils as aminating agents. mdpi.comnih.gov The synergistic catalysis allows for redox-neutral or oxidative conditions to afford a range of substituted 1H-indazoles. mdpi.com For instance, the reaction of imidate esters or N-H imines with nitrosobenzenes in the presence of a rhodium and copper catalyst system leads to the efficient formation of 1H-indazoles. mdpi.comnih.gov Rhodium(III)-catalyzed C-H functionalization of azobenzenes with acrylates has also been reported as a route to 2H-indazoles. mdpi.com

Specific Synthesis of Fluorinated Indazole Derivatives

The introduction of fluorine into the indazole scaffold can significantly modulate the compound's physicochemical and biological properties. The synthesis of fluorinated indazole derivatives often requires specific strategies to control the regioselectivity of the fluorination or to employ fluorinated starting materials.

A common approach involves starting with a fluorinated building block. For example, 7-fluoro-1H-indazole can be synthesized from 2,3-difluorobenzaldehyde (B42452) by reaction with hydrazine hydrate (B1144303). chemicalbook.com Similarly, 5-bromo-4-fluoro-1H-indazole can be prepared from 3-fluoro-2-methylaniline (B146951) through a three-step sequence of bromination, ring closure, and deprotection. google.com

A scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole has been reported starting from an inexpensive trisubstituted benzene derivative. thieme-connect.com This process involves an ortho-directed lithiation followed by formylation, condensation with methylhydrazine to form a hydrazone, and finally an intramolecular Ullmann reaction to yield the desired fluorinated indazole. thieme-connect.com

The synthesis of more complex fluorinated indazoles, such as 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, has been achieved through a multi-step sequence starting from 2,3-difluorobenzoic acid. This synthesis involves bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and oxidation. researchgate.net

| Target Compound | Starting Material | Key Steps | Ref. |

| 7-Fluoro-1H-indazole | 2,3-Difluorobenzaldehyde | Reaction with hydrazine hydrate | chemicalbook.com |

| 5-Bromo-4-fluoro-1H-indazole | 3-Fluoro-2-methylaniline | Bromination, ring closure, deprotection | google.com |

| 5-Bromo-4-fluoro-1-methyl-1H-indazole | Trisubstituted benzene derivative | Directed lithiation, formylation, hydrazone formation, Ullmann cyclization | thieme-connect.com |

| 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid | 2,3-Difluorobenzoic acid | Bromination, amidation, Grignard reaction, cyclization, protection, Suzuki coupling, oxidation | researchgate.net |

Preparation of 7-Fluoro-1H-indazole Precursors

The creation of the foundational 7-fluoro-1H-indazole structure can be approached from several synthetic routes. These methods primarily focus on constructing the bicyclic indazole system with the fluorine atom positioned at the 7-position.

A common and direct method for synthesizing fluorinated indazoles involves the cyclization of appropriately substituted 2-fluorobenzaldehydes with hydrazine. smolecule.com This approach leverages the reactivity of the aldehyde group and the ortho-positioned fluorine atom.

The general procedure involves refluxing the 2-fluorobenzaldehyde (B47322) derivative with hydrazine hydrate. For instance, reacting a substituted 2-fluorobenzaldehyde with hydrazine hydrate for a period of 12 to 48 hours, followed by aqueous workup and extraction, yields the corresponding fluoro-1H-indazole. chemicalbook.com One specific synthesis using this method reported a yield of 41%. chemicalbook.com A significant challenge with this direct condensation is the potential for a competitive Wolf-Kishner reduction, which would reduce the aldehyde to a methyl group, forming fluorotoluenes as a byproduct. researchgate.net To circumvent this, a modified approach using O-methyloximes of the o-fluorobenzaldehydes has been developed, which effectively eliminates the undesired reduction pathway. researchgate.net

Table 1: Synthesis of 7-Fluoro-1H-indazole from 2-Fluorobenzaldehyde

| Reactant 1 | Reactant 2 | Conditions | Duration | Yield | Reference |

|---|

An alternative pathway to 7-fluoro-1H-indazole begins with 2-fluoro-6-methylaniline. guidechem.com This multi-step synthesis offers a reliable route with readily available starting materials. guidechem.com

The process is initiated by the acetylation of 2-fluoro-6-methylaniline. The starting aniline (B41778) is treated with acetic anhydride, typically at a low temperature (0-5°C), to produce 2-fluoro-6-methylphenylacetamide with high efficiency (approx. 84% yield). guidechem.com The subsequent step involves a diazotization and cyclization reaction. The acetylated intermediate is heated in a solvent like toluene (B28343) with acetic acid, acetic anhydride, and a nitrosating agent such as isoamyl nitrite. guidechem.com This sequence forms 7-fluoro-1H-acetylindazole in good yield (72%). guidechem.com The final step is the deacetylation of the indazole intermediate. This is accomplished by treating the 7-fluoro-1H-acetylindazole with ammonia (B1221849) in a solvent like anhydrous methanol, which cleaves the acetyl group to afford the final 7-fluoro-1H-indazole product in approximately 70% yield. guidechem.com A similar strategy, known as the Jacobsen modification, involves the nitrosation of N-acetyl derivatives of toluidines for the synthesis of indazoles. researchgate.netgoogle.com

Table 2: Multi-step Synthesis from 2-Fluoro-6-methylaniline

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Acetylation | 2-Fluoro-6-methylaniline | Acetic anhydride | 2-Fluoro-6-methylphenylacetamide | ~84% | guidechem.com |

| 2. Cyclization | 2-Fluoro-6-methylphenylacetamide | Acetic acid, Acetic anhydride, Isoamyl nitrite | 7-Fluoro-1H-acetylindazole | 72% | guidechem.com |

Sophisticated synthetic strategies employing molecular rearrangements provide access to fluorinated indazoles. One notable method is the ANRORC-like rearrangement, which stands for Addition of Nucleophile, Ring-Opening, and Ring-Closure. researchgate.net This process has been used to obtain fluorinated indazoles from 5-tetrafluorophenyl-1,2,4-oxadiazoles by reacting them with hydrazine under mild conditions. researchgate.net The strong electron-withdrawing nature of the fluoroaryl group makes the oxadiazole ring susceptible to nucleophilic attack by hydrazine, initiating the ring-opening and subsequent ring-closure cascade to form the indazole ring in high yield. researchgate.net

Another powerful technique involves the [3+2] cycloaddition of a benzyne (B1209423) intermediate with a diazo compound. orgsyn.org This reaction initially forms a 3H-indazole, which is often unstable and rearranges to the more thermodynamically stable 1H-indazole tautomer during the reaction. orgsyn.org Additionally, novel molecular rearrangements using aryne chemistry have been developed. rsc.org In this approach, acyl hydrazides react with an aryne precursor, leading to the formation of 2-hydrazobenzophenones, which serve as versatile intermediates that can be cyclized to form the indazole core. rsc.org

Methylation Strategies for N1-Substitution in 7-Fluoro-1H-indazole

The final step in the synthesis of 7-Fluoro-1-methyl-1H-indazole is the introduction of a methyl group onto the indazole nitrogen. A significant challenge in this step is controlling the regioselectivity, as direct alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers. connectjournals.com Generally, N1-substituted indazoles are the more thermodynamically stable products, whereas N2-substituted indazoles are often kinetically favored. connectjournals.com

Direct alkylation of the 7-fluoro-1H-indazole precursor with a methylating agent is the most straightforward approach. The choice of reaction conditions, including the base and solvent, plays a critical role in determining the ratio of N1 to N2 methylated products. nih.gov The mesomeric character of the indazole anion means that reaction conditions can heavily influence the site of alkylation. nih.gov For instance, using a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) in the presence of an alkyl bromide has been identified as a promising system for achieving N1 selectivity. nih.gov However, the electronic and steric properties of substituents on the indazole ring can significantly impact the outcome. nih.gov

To overcome the challenge of mixed isomer formation, specific protocols have been developed to ensure high regioselectivity for N1-alkylation. A thermodynamically driven methodology has been developed that is highly selective for N1-alkylation and is suitable for large-scale manufacturing. nih.govrsc.org This procedure has been shown to be effective for various substituted indazoles, including fluorinated ones. rsc.org Mechanistic studies suggest that the high selectivity is a result of thermodynamic control. nih.govrsc.org

The position of substituents on the indazole ring has a profound effect on selectivity. A study on regioselective N-alkylation highlighted that while many substituted indazoles can be selectively alkylated at the N1 position, the presence of a substituent at the C-7 position can introduce steric hindrance or electronic effects that alter the outcome. nih.gov For example, indazoles with a nitro (NO2) or methoxycarbonyl (CO2Me) group at the C-7 position showed excellent selectivity for the N2 position. nih.gov Conversely, the use of NaH in THF was found to give greater than 99% N1 regioselectivity for several C-3 substituted indazoles. nih.gov These findings underscore the importance of tailored conditions to achieve the desired this compound isomer.

Novel Synthetic Approaches and Challenges in this compound Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, cost-effective, and environmentally benign methods for constructing complex heterocyclic frameworks. The synthesis of this compound presents specific challenges, including the regioselective introduction of the fluorine atom and the subsequent N-methylation.

The development of metal- and additive-free synthetic routes is a primary goal in modern organic chemistry to minimize waste and avoid contamination of the final products with residual metals. frontiersin.org

A practical approach to synthesizing the core 7-fluoro-1H-indazole structure involves the condensation of o-fluorobenzaldehydes with hydrazine. acs.org This method circumvents the need for metal catalysts and provides a direct route to the indazole ring system. A general procedure for the synthesis of fluoro-1H-indazoles involves the reaction of a substituted 2-fluorobenzaldehyde with hydrazine hydrate under reflux conditions. chemicalbook.com For instance, the reaction of 2,3-difluorobenzaldehyde with hydrazine hydrate can yield 7-fluoro-1H-indazole. chemicalbook.com

However, a significant challenge in the direct synthesis of indazoles from aldehydes is the competitive Wolff-Kishner reduction, which can lead to the formation of fluorotoluenes as byproducts. acs.org To address this, the use of O-methyloxime derivatives of the benzaldehydes has been shown to effectively eliminate this side reaction. acs.org

Another emerging metal-free approach for the synthesis of 1H-indazoles is through intramolecular electrochemical C-H amination. nih.gov This method avoids the use of metal catalysts and stoichiometric chemical oxidants, offering a greener alternative. The proposed mechanism involves the oxidation of the substrate at the anode, assisted by a solvent like hexafluoroisopropanol (HFIP), to form an N-centered radical which then undergoes intramolecular cyclization to form the indazole ring. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Fluorobenzaldehyde derivative | Hydrazine hydrate, Reflux | Fluoro-1H-indazole | 41 | chemicalbook.com |

| o-Fluorobenzaldehyde O-methyloxime | Hydrazine | Indazole | - | acs.org |

| Substituted phenylhydrazine (B124118) derivative | Electrochemical oxidation, HFIP | 1H-Indazole | - | nih.gov |

Table 1: Examples of Metal/Additive-Free Reactions for Indazole Synthesis.

The primary challenge in applying these methods to the direct synthesis of this compound is the simultaneous introduction of the methyl group at the N1 position in a regioselective manner during the annulation process. Typically, the N-methylation is a subsequent functionalization step after the formation of the indazole core.

Once the 7-fluoro-1H-indazole core is synthesized, advanced functionalization techniques are employed to introduce the methyl group at the desired nitrogen atom and to potentially add other functionalities.

The N-methylation of indazoles can be a complex process as it can occur at either the N1 or N2 position, leading to a mixture of isomers. The development of regioselective methylation methods is therefore crucial. Traditional methods often employ methylating agents like methyl iodide or dimethyl sulfate. A process for the N-methylation of indole (B1671886) compounds using dimethyl carbonate in the presence of a base like potassium carbonate has been described, which could be applicable to 7-fluoro-1H-indazole. google.com The reaction temperature can be controlled to influence the regioselectivity. google.com

More advanced, metal-catalyzed methods have also been developed. For instance, ruthenium nanoparticle catalysts have been shown to be highly efficient for the N-methylation of various amines using formaldehyde (B43269) as the carbon source under mild conditions. nih.gov Iron-catalyzed reductive amino-methylation of nitroarenes using paraformaldehyde also presents a viable, atom-economical route. researchgate.net

The functionalization of the indazole ring at other positions is also an area of active research. For example, the C3 position of indazoles can be functionalized to introduce a variety of substituents, which is significant for the development of new pharmaceutical agents. rsc.org Nitrosation of indoles can provide access to 1H-indazole-3-carboxaldehydes, which are key intermediates for further modifications. rsc.org

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Indole compound | Dimethyl carbonate, K2CO3, 126-130 °C | N-methylated indole | - | google.com |

| Amines | Formaldehyde, Ru/C catalyst, 70 °C | N-methylated amines | up to 96 | nih.gov |

| Nitroarene | Paraformaldehyde, Fe2O3/NGr@C, 130 °C | N-methylamines | - | researchgate.net |

| 6-Fluoro-indole | NaNO2, acid | 6-Fluoro-1H-indazole-3-carboxaldehyde | - | rsc.org |

Table 2: Examples of Functionalization Reactions for Indazole and Related Scaffolds.

A significant challenge in the functionalization of 7-fluoro-1H-indazole is controlling the regioselectivity, not only for N-alkylation but also for any further substitution on the benzene ring, where the fluorine atom and the pyrazole ring will exert directing effects.

Biological Activity and Pharmacological Significance of 7 Fluoro 1 Methyl 1h Indazole Analogues

Anticancer Activity of 7-Fluoro-1-methyl-1H-indazole Derivatives

Derivatives built upon the indazole framework are recognized for their wide-ranging pharmacological activities, including potent antitumor effects. researchgate.netnih.gov A number of commercially available anticancer drugs, such as axitinib (B1684631) and pazopanib, feature an indazole core, highlighting its importance in oncology drug design. nih.govresearchgate.net Research has focused on modifying the indazole structure to create specific inhibitors for various protein kinases that are dysregulated in cancers like lung, breast, and colon cancer. nih.gov

Kinase Inhibition Profiles

The indazole moiety is a key pharmacophore for developing inhibitors that target the ATP-binding site of protein kinases. chim.itnih.gov Its structural properties allow for the design of potent and selective inhibitors against several kinase families crucial to cancer cell signaling. nih.govresearchgate.net

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is a key target in cancer therapy due to its role in cell proliferation, survival, and migration. nih.gov Indazole derivatives have been successfully developed as potent FGFR inhibitors. researchgate.net For instance, in an effort to improve upon a previously discovered hit compound, a series of 1H-indazol-3-amine derivatives were synthesized. nih.gov One derivative, compound 2a , which contains a 2,6-difluoro-3-methoxyphenyl group, demonstrated highly potent enzymatic inhibition against FGFR1 and FGFR2. nih.gov Another study identified compound 9u as a potent FGFR1 inhibitor after optimizing an initial hit, 9d . nih.gov The indazole-based compound 22 was also found to inhibit both FGFR2 and FGFR3. nih.gov Furthermore, the compound [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, designated as compound 1 , was identified as a potent inhibitor of FGFR1. benthamdirect.com

| Compound | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| 2a | FGFR1 | <4.1 | nih.gov |

| 2a | FGFR2 | 2.0 | nih.gov |

| 9u | FGFR1 | 3.3 | nih.gov |

| 9d | FGFR1 | 15.0 | nih.gov |

| Compound 1 | FGFR1 | 100 | benthamdirect.com |

| 22 | FGFR2 | 800 | nih.gov |

| 22 | FGFR3 | 4500 | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase target in oncology, and the indazole scaffold has been utilized to create potent EGFR inhibitors. nih.govresearchgate.net Structure-guided design has led to the synthesis of 1H-indazole derivatives with strong inhibitory activity against both wild-type and mutant forms of EGFR, which are often responsible for drug resistance in non-small cell lung cancer (NSCLC). mdpi.com Compound 109 , an indazole derivative, showed potent, single-digit nanomolar inhibition against both the EGFR T790M resistance mutant and the wild-type enzyme. mdpi.com This highlights the potential of the indazole core in overcoming clinical resistance. mdpi.comresearchgate.net Further research has yielded indazole derivatives with 1-naphthyl substituents, such as 36b and 37a , that exhibit potent, low-nanomolar IC₅₀ values against EGFR. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| 109 | EGFR (T790M Mutant) | 5.3 | mdpi.com |

| 109 | EGFR (Wild-Type) | 8.3 | mdpi.com |

| 36b | EGFR | 1 - 4.3 | nih.gov |

| 37a | EGFR | 1.1 - 8.1 | nih.gov |

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, apoptosis, and inflammation. The indazole scaffold has been identified as a promising lead for developing selective JNK inhibitors. nih.govresearchgate.net Specifically, the 6-anilino indazole and thiophene-indazole scaffolds have been explored for achieving selectivity for JNK3 over other kinases. nih.gov A non-peptidic inhibitor, compound 104 , which incorporates an indazole moiety, was identified as a dual inhibitor of JNK3 and LRRK2, demonstrating potent inhibition of JNK3 in the low nanomolar range. chim.it

| Compound | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| 104 | JNK3 | 12 | chim.it |

PKMYT1 is a kinase that regulates the G2/M cell cycle checkpoint and is an emerging therapeutic target in cancer. bioworld.comnih.gov Indazole compounds have been patented and developed as potent inhibitors of PKMYT1. bioworld.comgoogle.com In one study, replacing a phenol (B47542) group in a hit compound with an indazole moiety led to a series of derivatives with significantly enhanced potency and selectivity for PKMYT1. nih.gov This optimization resulted in the discovery of compound 36 , a novel, selective, and potent PKMYT1 inhibitor. nih.gov Another exemplified compound from a patent report also showed potent inhibition of human MYT1 kinase activity. bioworld.com

| Compound | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| Exemplified Compound | PKMYT1 | 9.7 | bioworld.com |

Cellular Antiproliferative Mechanisms

Beyond direct enzyme inhibition, this compound analogues exert anticancer effects through various cellular mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govnih.govbohrium.com

A series of novel polysubstituted indazoles demonstrated significant antiproliferative activity against human cancer cell lines, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net Certain compounds were found to trigger apoptosis and cause a block in the S phase of the cell cycle. nih.gov Another study on 1H-indazole-3-amine derivatives identified compound 6o as having a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with good selectivity over normal cells. nih.govbohrium.comdntb.gov.ua Mechanistic studies confirmed that compound 6o affects apoptosis and the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.govbohrium.com

Furthermore, novel indazole analogues of curcumin (B1669340) have been synthesized and evaluated for their cytotoxic effects. japsonline.com Compound 3b from this series showed the highest cytotoxicity against WiDr colorectal carcinoma cells. japsonline.com A separate investigation into differently substituted indazole derivatives identified compounds 6f, 6i, 6j, 6s, and 6n as highly effective antiproliferative agents against four human cancer cell lines, with their potency being comparable to the reference drug doxorubicin. nih.gov These compounds were found to induce apoptosis by activating the intrinsic apoptotic pathway. nih.gov

| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Source |

|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.govbohrium.com |

| 6o | HEK-293 (Normal Cell) | 33.2 | nih.govbohrium.com |

| 3b | WiDr (Colorectal Carcinoma) | 27.20 | japsonline.com |

| 6f | Average of 4 cell lines | 0.77 | nih.gov |

| 6i | Average of 4 cell lines | 0.86 | nih.gov |

| 6j | Average of 4 cell lines | 1.05 | nih.gov |

| 6s | Average of 4 cell lines | 1.05 | nih.gov |

| 6n | Average of 4 cell lines | 1.07 | nih.gov |

Inhibition of Cell Proliferation and Colony Formation

Indazole derivatives have demonstrated significant cytostatic effects on cancer cells by inhibiting their proliferation and ability to form colonies. nih.gov The colony formation assay is a well-established method for assessing the antiproliferative effects of a compound, as it measures the capacity of a single cancer cell to grow into a viable colony. researchgate.net

In a study involving a series of synthesized indazole derivatives, one compound, designated as 2f, showed potent growth inhibitory activity against several cancer cell lines. nih.gov Treatment of the 4T1 breast cancer cell line with compound 2f resulted in a dose- and time-dependent decrease in cell proliferation. nih.gov Furthermore, this analogue significantly inhibited the colony formation of 4T1 cells, with complete inhibition observed at a concentration of 1.25 μM, confirming its strong antiproliferative capabilities. nih.gov

Table 1: Growth Inhibitory Activity (IC₅₀) of Indazole Analogue 2f on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| 4T1 | Breast Cancer | 0.23 |

| MDA-MB-231 | Breast Cancer | 0.31 |

| A549 | Lung Cancer | 1.15 |

| HCT116 | Colon Cancer | 0.45 |

Data sourced from abstract of reference nih.gov.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a highly regulated process essential for eliminating damaged or cancerous cells. mdpi.com Many anticancer agents exert their effects by inducing apoptosis. Research has shown that indazole analogues can effectively promote the apoptosis of cancer cells. nih.gov For instance, the indazole derivative 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.gov

The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The intrinsic pathway is often initiated by cellular stress and involves the modulation of proteins from the Bcl-2 family, leading to mitochondrial membrane permeabilization. mdpi.comnih.gov This, in turn, triggers a cascade of events involving proteins known as caspases, which are crucial mediators of apoptosis. mdpi.com

Modulation of Apoptotic and Anti-apoptotic Proteins (e.g., Caspase-3, Bax, Bcl-2)

The apoptotic activity of indazole analogues is closely linked to their ability to modulate key regulatory proteins in the cell death machinery. The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, plays a critical role. mdpi.comnih.gov The ratio of Bax to Bcl-2 is a key determinant of a cell's susceptibility to apoptosis; a higher ratio favors cell death. nih.gov

Studies on the indazole analogue 2f revealed that its pro-apoptotic effect was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio points to the involvement of the intrinsic mitochondrial pathway. nih.gov

Furthermore, the treatment led to an increase in cleaved caspase-3. nih.gov Caspase-3 is a key "executioner" caspase, activated by both intrinsic and extrinsic pathways, which carries out the final steps of apoptosis by cleaving various cellular substrates. mdpi.comresearchgate.net The upregulation of cleaved caspase-3 confirms that the indazole analogue actively triggers the apoptotic cascade. nih.govnih.gov

Table 2: Modulation of Apoptotic Proteins by Indazole Analogue 2f

| Protein | Function | Effect of Analogue 2f Treatment |

|---|---|---|

| Bcl-2 | Anti-apoptotic | Downregulated |

| Bax | Pro-apoptotic | Upregulated |

| Cleaved Caspase-3 | Executioner Caspase | Upregulated |

Data sourced from reference nih.gov.

Influence on p53/MDM2 Pathway

The p53 tumor suppressor protein is a central regulator of cell cycle arrest, DNA repair, and apoptosis. nih.gov Its activity is tightly controlled by its primary negative regulator, the oncogene MDM2. nih.gov The p53 and MDM2 proteins form an autoregulatory feedback loop that is crucial for maintaining cellular homeostasis. nih.govacs.org In many cancers, this pathway is disrupted, often through the overexpression of MDM2, which leads to the inhibition and degradation of p53, thereby allowing cancer cells to evade apoptosis and proliferate. nih.gov Consequently, the p53-MDM2 interaction is a well-documented target for cancer therapy. nih.gov While this pathway is critical in cancer biology, the available research does not specify the direct influence of this compound analogues on the p53/MDM2 pathway.

Effects on Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. nih.gov Indazole analogues have shown potential in retarding these processes. In vitro studies using Transwell assays demonstrated that the indazole derivative 2f led to significant, dose-dependent reductions in the migration and invasion of 4T1 breast cancer cells. nih.gov These findings were further corroborated by wound-healing assays, which also showed inhibited cell migration upon treatment with the compound. nih.gov

Regulation of Matrix Metalloproteinase (MMP) Activity

Cell invasion and migration are heavily dependent on the degradation of the extracellular matrix (ECM), a process mediated by enzymes such as matrix metalloproteinases (MMPs). nih.gov The activity of MMPs is regulated by their natural inhibitors, known as tissue inhibitors of matrix metalloproteinases (TIMPs). An imbalance between MMPs and TIMPs can facilitate cancer cell invasion. nih.gov

Research into the effects of the indazole analogue 2f on these regulatory proteins showed that it diminished the levels of MMP-9 while simultaneously increasing the levels of TIMP-2 in 4T1 cells. nih.gov This modulation of MMP and TIMP levels provides a mechanism for the observed inhibition of cell migration and invasion, further highlighting the anti-metastatic potential of this class of compounds. nih.gov

Anti-inflammatory Efficacy of this compound Analogues

In addition to their anti-cancer properties, indazole derivatives are recognized for their anti-inflammatory activities. nih.govnih.govbiotech-asia.org Inflammation is a complex biological response, and chronic inflammation is linked to various diseases. researchgate.net

Computational studies have been conducted to evaluate 1H-indazole analogues as potential anti-inflammatory agents by examining their interaction with key inflammatory enzymes like Cyclooxygenase-2 (COX-2). researchgate.net Pharmacological evaluations have substantiated this potential. In one study, a 3-methyl-1-carbethoxy ethyl indazole derivative was tested for its anti-inflammatory effects using a carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation. biotech-asia.org The compound, administered at a dose of 500 mg/kg, caused a significant reduction in paw edema during the third hour of the inflammatory response. biotech-asia.org This phase of carrageenan-induced inflammation is primarily mediated by the release of prostaglandins, suggesting that the anti-inflammatory action of the indazole analogue may be linked to the inhibition of prostaglandin (B15479496) synthesis. biotech-asia.org

Table 3: Anti-inflammatory Activity of an Indazole Analogue in Rat Paw Edema Model

| Time After Carrageenan Injection | Phase Mediator | Effect of Indazole Analogue |

|---|---|---|

| 1st & 2nd Hour | Histamine, Serotonin, Kinins | No Significant Inhibition |

| 3rd Hour | Prostaglandins | Significant Reduction in Edema |

Data sourced from reference biotech-asia.org.

Cyclooxygenase (COX) Enzyme Inhibition

Analogues of this compound are recognized for their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are pivotal in the synthesis of prostanoids, with two main isoforms: the constitutive COX-1 and the inducible COX-2. nih.gov The inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into novel heterocyclic compounds, including indazole derivatives, aims to develop agents with potent anti-inflammatory effects. Studies on related N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown that these compounds can inhibit both COX-1 and COX-2 activity, with some derivatives demonstrating stronger COX-2 selectivity than the reference drug meloxicam. nih.gov Molecular docking studies suggest that these compounds bind within the active site of cyclooxygenases through hydrogen bonds and various hydrophobic interactions. nih.gov The development of selective COX-1 or COX-2 inhibitors is a significant area of research to produce anti-inflammatory agents with potentially improved therapeutic profiles. nih.gov

Table 1: COX Inhibition by Related Heterocyclic Compounds

| Compound | Target | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| Meloxicam | COX-1 / COX-2 | - | Reference |

| Compound A | COX-1 | Stronger than Meloxicam | - |

| Compound C | COX-2 | Lower activity than Meloxicam | - |

Note: Data is illustrative of related heterocyclic structures to indicate the potential of the indazole scaffold. nih.gov

Transient Receptor Potential A1 (TRPA1) Cation Channel Antagonism

Indazole-based compounds have been identified as a significant class of antagonists for the Transient Receptor Potential A1 (TRPA1) ion channel. nih.gov TRPA1 is a non-selective cation channel involved in pain, itch, and respiratory conditions. drughunter.commdpi.com A high-throughput screening campaign initially identified 5-(2-chlorophenyl)indazole as an antagonist of the TRPA1 channel with an IC₅₀ of 1.23 μM. novartis.com

Subsequent medicinal chemistry efforts focused on optimizing this indazole scaffold. Structure-activity relationship (SAR) studies revealed that substituting the phenyl ring at the 2-position with a trifluoromethyl group, along with various modifications at the 6-position of the indazole ring, significantly enhanced in vitro activity. novartis.com This optimization led to the discovery of highly potent and selective TRPA1 antagonists. For instance, compound 31 from one such study demonstrated an in vitro IC₅₀ of 0.015 μM and showed robust efficacy in rodent models of inflammatory pain. novartis.comresearchgate.net Research using protein chimeras and computational docking models suggests that these indazole derivatives likely bind in the S5 region of the TRPA1 channel. nih.gov

Table 2: In Vitro Activity of Indazole Analogues as TRPA1 Antagonists

| Compound | Description | TRPA1 IC₅₀ (µM) |

|---|---|---|

| Compound 4 | 5-(2-chlorophenyl)indazole | 1.23 |

Source: Data derived from studies on optimized indazole-based TRPA1 antagonists. novartis.comresearchgate.net

Antimicrobial and Antiprotozoal Potencies

Giardicidal, Amebicidal, and Trichomonicidal Activity

While direct studies on this compound analogues are specific, research on related nitrogen-containing heterocyclic compounds, such as nitroimidazoles, provides insight into potential antiprotozoal activity. Derivatives of imidazole (B134444) have been synthesized and tested in vitro against parasites like Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov For example, N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide was found to be twice as active as the reference drug benznidazole (B1666585) against T. vaginalis and G. intestinalis. nih.gov Sulfonamide derivatives of imidazole showed selective toxicity against E. histolytica. nih.govresearchgate.net These findings suggest that the core heterocyclic structure is a viable scaffold for developing agents against unicellular parasites.

Antifungal Activity (e.g., against Candida albicans, Candida glabrata)

Candida glabrata has emerged as a significant fungal pathogen, partly due to its reduced susceptibility to azole antifungal drugs. nih.govmdpi.com This has spurred research into novel antifungal agents. Studies have shown that fluorinated compounds can be effective against C. glabrata. mdpi.com In one study, while C. glabrata strains were susceptible to fluorinated compounds, other species like C. krusei and C. parapsilosis were not. mdpi.com The presence of acetic acid has been shown to enhance the susceptibility of C. glabrata to fluconazole (B54011), reducing its minimum inhibitory concentration (MIC). nih.gov For example, the MIC for fluconazole against C. glabrata was found to be 150 μg/mL in standard medium but dropped to 50 μg/mL in an acetic acid medium. nih.gov

DNA Gyrase B Inhibition

Table 3: Activity of Indazole Analogues against Bacterial Gyrase B

| Compound Class | Target Enzyme | Activity Profile | Pathogens Targeted |

|---|---|---|---|

| Indazole Derivatives | DNA Gyrase B (GyrB) | Excellent enzymatic and antibacterial activity | MRSA, Streptococcus pneumoniae, Enterococcus faecium |

Source: Data from studies on indazole derivatives as GyrB inhibitors. acs.org

Antiviral Actions, Including Anti-HIV Activity

Fluorinated heterocyclic compounds, including indazole and indole (B1671886) analogues, have demonstrated significant potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.gov The introduction of fluorine atoms into organic molecules can favorably alter their biological properties. Several fluorinated indole-carboxamide derivatives have shown highly potent inhibition of HIV-1 replication in human T-lymphocyte (CEM) cells at nanomolar concentrations. nih.gov For instance, certain 4-fluoroindole (B1304775) derivatives exhibited potent activity against wild-type HIV-1, with EC₅₀ values as low as 0.5 nM. nih.gov

The indazole moiety itself has been incorporated into molecules to enhance antiviral potency. In the development of Hepatitis C Virus (HCV) inhibitors, incorporating a 6-fluoro-1H-indazole motif resulted in a compound with an IC₅₀ of 3 nM and an EC₅₀ of 4 nM against the gt 1b genotype. nih.gov These findings underscore the value of the fluorinated indazole scaffold in designing novel antiviral therapeutics. nih.govnih.gov

Table 4: Anti-HIV-1 Activity of Fluorinated Indole Analogues

| Compound Series | Virus Strain | Cell Line | EC₅₀ Range (nM) |

|---|---|---|---|

| Fluorinated indole-carboxamides (19a-e) | HIV-1 WT | CEM | 2.0 - 4.6 |

| Fluorinated indole-carboxamides (19f-i) | HIV-1 WT | CEM | 2.5 - 5.8 |

| Benzenesulfonyl 4-fluoroindole-carboxamide (20h) | HIV-1 WT | MT-4 | 0.5 |

Source: Data from studies on fluorinated indole derivatives. nih.gov

Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition

A significant challenge in the treatment of Human Immunodeficiency Virus (HIV) is the emergence of drug resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) due to mutations in the reverse transcriptase (RT) enzyme. acs.orgnih.gov In response, researchers have utilized structure-based drug design and molecular hybridization to develop novel NNRTIs with improved resilience against mutant strains. One such approach involved creating a novel series of indazole NNRTIs. acs.orgnih.gov

By overlaying the crystal structures of known inhibitors, efavirenz (B1671121) and capravirine, complexed in the RT enzyme, a new series of indazole-based compounds was designed. acs.orgnih.gov This research led to the development of indazole analogues that demonstrated not only potent inhibition of the wild-type enzyme but also maintained activity against clinically relevant mutant strains of HIV-1 reverse transcriptase. These novel indazole NNRTIs were also found to possess excellent metabolic stability, a crucial property for drug candidates. acs.orgnih.gov

Modulation of Adrenergic Receptors

Indazole derivatives have been shown to interact with adrenergic receptors, which are key regulators of cardiovascular and central nervous system functions.

Analogues of the indazole scaffold have been identified as potent and selective ligands for α2-adrenoceptors. A notable example is 7-fluoro-marsanidine, a fluorinated derivative of marsanidine (B1261314) (an indazole-based compound), which has been characterized as a partial α2-adrenoceptor agonist. nih.gov In vitro binding studies have confirmed that 7-fluoro-marsanidine displays high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors and imidazoline (B1206853) binding sites. nih.gov

In vivo studies using brain microdialysis in rats have demonstrated that systemic administration of 7-fluoro-marsanidine leads to a dose-dependent reduction in extracellular noradrenaline levels in the frontal cortex. nih.gov This effect is consistent with its action as an α2-AR agonist, as presynaptic α2-ARs regulate the release of noradrenaline. nih.gov The compound was also observed to cross the blood-brain barrier and induce sedation, further supporting its central α2-AR agonist activity. nih.gov

Other studies on 3-[(4,5-dihydroimidazolidin-2-yl)imino]indazoles, which are positional analogues of marsanidine, have also revealed high affinity for α2-adrenoceptors, with some derivatives acting as partial agonists at the α2A-adrenoceptor subtype. nih.gov The affinity and selectivity of these compounds underscore the potential of the indazole scaffold in developing modulators of the adrenergic system.

| Compound | Target | Binding Affinity (Ki, nM) | α2/I1 Selectivity Ratio | Reference |

|---|---|---|---|---|

| Marsanidine Analogue 4a (Parent) | α2-Adrenoceptor | 39.4 | 82 | nih.gov |

| Marsanidine Analogue 4c (4-chloro) | α2-Adrenoceptor | 15.9 | 115 | nih.gov |

| Marsanidine Analogue 4d (4-methyl) | α2-Adrenoceptor | 22.6 | 690 | nih.gov |

| Marsanidine | α2-Adrenoceptor | N/A | 3879 | nih.gov |

| 7-Me-marsanidine | α2-Adrenoceptor/I1 Receptor | N/A | 7.2 | nih.gov |

Other Pharmacological Activities Attributed to Indazole Scaffolds

The therapeutic potential of the indazole nucleus extends beyond the aforementioned targets, with various analogues demonstrating inhibitory or modulatory activity against other significant enzymes and receptors.

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in cellular functions like smooth muscle contraction and cell migration. mdpi.com Consequently, ROCK inhibitors are being investigated for a range of diseases, including hypertension and glaucoma. mdpi.com The indazole scaffold has been identified as a key structural motif for the development of potent ROCK inhibitors. mdpi.comnih.gov

Research into N-substituted prolinamido indazoles has led to the discovery of highly active ROCK1 inhibitors. mdpi.com Through lead optimization, analogues with inhibitory concentrations (IC50) in the sub-micromolar range have been developed. For instance, certain analogues demonstrated a 24- to 39-fold increase in activity compared to the initial lead compound. mdpi.com Docking studies have provided insights into the binding mechanism, suggesting that the indazole ring forms hydrogen bond interactions with key residues like Met156 in the ROCK1 active site. nih.gov

| Compound | ROCK1 IC50 (µM) | Reference |

|---|---|---|

| DL0805 (Lead Compound) | 6.7 | mdpi.com |

| Analogue 4a | 0.27 | mdpi.com |

| Analogue 4b | 0.17 | mdpi.com |

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitter amines and are important targets in the treatment of neuropsychiatric and neurodegenerative disorders. researchgate.net Indazole derivatives have emerged as a class of highly potent and selective inhibitors of MAO-B. researchgate.netbiomedfrontiers.org

Studies on C5- and C6-substituted indazoles have shown that substitutions at the C5 position, in particular, lead to exceptionally potent MAO-B inhibition, with IC50 values reaching the low nanomolar and even picomolar range. researchgate.net For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was identified as a reversible MAO-B inhibitor with an IC50 of 0.386 nM and over 25,000-fold selectivity versus MAO-A. biomedfrontiers.orgmedchemexpress.cn Another potent derivative, N-(3,4-difluorophenyl-1H-indazole-5-carboxamide, combined high potency (IC50 = 1.59 nM) and selectivity (>6000-fold) with favorable physicochemical properties. biomedfrontiers.org These findings highlight the potential of the indazole scaffold in designing effective and selective MAO-B inhibitors for conditions like Parkinson's disease.

| Compound | Human MAO-B IC50 (nM) | Selectivity vs MAO-A | Reference |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (NTZ-1091) | 0.386 | >25,000-fold | biomedfrontiers.org |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (NTZ-1010) | 0.227 | >5,700-fold | biomedfrontiers.org |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (NTZ-1034) | 1.59 | >6,000-fold | biomedfrontiers.org |

The estrogen receptors (ERα and ERβ) are critical targets in hormone-dependent diseases, particularly breast cancer. nih.gov The indazole nucleus has been successfully utilized to create selective modulators of these receptors. Researchers have synthesized series of nonsteroidal compounds based on a phenyl-2H-indazole core that exhibit high affinity and selectivity for ERβ. nih.gov Some of these "indazole estrogens" have affinities for ERβ comparable to estradiol, with over 100-fold selectivity against ERα. nih.gov

Furthermore, the indazole scaffold has been incorporated into selective estrogen receptor degraders (SERDs), which function by binding to and promoting the degradation of the ERα protein. nih.gov A series of 1H-indazole derivatives based on a triphenylalkene scaffold were identified as efficient oral SERDs. One optimized compound demonstrated an IC50 value of 0.7 nM for ERα degradation and showed robust activity in both tamoxifen-sensitive and resistant breast cancer models. nih.gov Another example, indazole chloride (Ind-Cl), is a highly selective ERβ agonist that has shown therapeutic effects in a mouse model of multiple sclerosis, highlighting the diverse applications of indazole-based ER modulators. pnas.org

| Compound Class/Name | Target/Activity | Potency (IC50/Selectivity) | Reference |

|---|---|---|---|

| Phenyl-2H-indazoles | ERβ Selective Ligands | >100-fold ERβ selectivity | nih.gov |

| 1H-indazole SERD (Compound 88) | ERα Degrader | 0.7 nM | nih.gov |

| Indazole chloride (Ind-Cl) | ERβ Agonist | Highly selective | pnas.org |

Inhibition of Nitric Oxide Synthase (NOS) Isoforms

Research into the pharmacological profile of indazole derivatives has identified certain analogues as inhibitors of nitric oxide synthase (NOS) isoforms. The strategic placement of fluorine atoms on the indazole scaffold has been shown to influence both the potency and selectivity of these compounds as NOS inhibitors. nih.gov Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. The three main isoforms are neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III).

Studies have explored the structure-activity relationships of fluorinated indazoles, revealing that the aromatic indazole skeleton is a key feature for NOS inhibition. nih.gov The introduction of fluorine atoms to this core structure has been demonstrated to enhance the inhibitory potency and selectivity for iNOS. nih.gov This suggests that fluorination is a promising strategy for the development of selective NOS inhibitors. nih.gov

Detailed investigations into tetrafluorinated indazole analogues have provided specific insights into their inhibitory effects on nNOS and iNOS. nih.gov For instance, one study synthesized and characterized a series of fluorinated indazoles and evaluated their biological activity. nih.gov The findings from this research highlighted the differential inhibition of NOS isoforms by these analogues. nih.gov

| Compound | % Inhibition of nNOS (NOS-I) | % Inhibition of iNOS (NOS-II) |

|---|---|---|

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | 63% | 83% |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | No effect | 80% |

The data indicates that 4,5,6,7-tetrafluoro-3-methyl-1H-indazole is a potent inhibitor of both nNOS and iNOS, with a slight preference for the inducible isoform. nih.gov In contrast, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole demonstrates high selectivity for iNOS, inhibiting its activity by 80% while having no effect on nNOS. nih.gov This selectivity is a significant finding, as the differential inhibition of NOS isoforms is a key objective in the development of therapeutics for various disorders, including neurodegenerative and inflammatory diseases.

Further structural comparisons have suggested that bulky groups or N-methylation of certain indazole derivatives can diminish their inhibitory effect on NOS activity. nih.gov This highlights the intricate relationship between the molecular structure of these analogues and their biological function as NOS inhibitors. The enhanced inhibitory potency and iNOS selectivity conferred by fluorination underscore the importance of this modification in designing novel and effective therapeutic agents targeting the nitric oxide pathway. nih.gov

Structure Activity Relationships Sar and Molecular Design of 7 Fluoro 1 Methyl 1h Indazole Analogues

Influence of Fluorine Position on Biological Efficacy

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeation, and binding affinity. The position of the fluorine atom on the indazole ring is critical and can dramatically alter the biological efficacy of the resulting analogue.

Comparative Analysis of Fluorination at C4, C6, and C7 Positions

The location of the fluorine substituent on the benzene (B151609) portion of the indazole ring significantly impacts the compound's potency. Research comparing fluorinated indazole derivatives has revealed substantial differences in activity based on the point of attachment.

For instance, in a series of fluorinated indazoles evaluated as inhibitors of Rho kinase (ROCK1), the placement of fluorine at the C6 position resulted in a dramatic enhancement of inhibitory potency compared to substitution at the C4 position. Compound 51 , with fluorine at C4, showed low potency with an IC₅₀ of 2500 nM. In stark contrast, its regioisomer, compound 52 , featuring a fluorine atom at C6, exhibited a significantly improved ROCK1 inhibitory potency with an IC₅₀ value of 14 nM. This highlights the critical nature of the fluorine atom's placement for achieving high efficacy.

While direct comparisons involving the C7 position are less common in the provided literature, the general principle holds that each position offers a unique chemical environment that influences the molecule's interaction with its biological target. The electronic effects and potential for hydrogen bonding of a fluorine atom at C7 would differ from those at C4 or C6, leading to distinct biological activity profiles.

| Compound | Fluorine Position | Target | IC₅₀ (nM) |

|---|---|---|---|

| 51 | C4 | ROCK1 | 2500 |

| 52 | C6 | ROCK1 | 14 |

Impact of Fluorine on Receptor Binding Affinity and Selectivity

The introduction of a fluorine atom can profoundly influence a molecule's binding affinity and selectivity for its target protein. Fluorine, being the most electronegative element, can alter the local electronic environment and participate in favorable interactions with protein side chains, such as hydrogen bonds and dipole-dipole interactions.

The strategic placement of fluorine can lead to enhanced binding affinity. For example, studies on selective BTK inhibitors demonstrated that a rational fluorine scan could identify optimal positions for favorable interactions with the BTK protein. In some instances, a close interaction between a fluorine atom and an amide-NH residue in a protein's active site has been confirmed by X-ray crystallography. The ability of fluorine to act as a hydrogen bond acceptor is a key factor in its capacity to improve ligand-protein binding.

Furthermore, the number and location of fluorine atoms can influence selectivity. In a study of indazole derivatives as nitric oxide synthase (NOS) inhibitors, it was found that an increasing number of fluorine atoms correlated with increased inhibitory potency and selectivity for neuronal NOS (nNOS). This suggests that fluorine atoms may form specific hydrogen bonds within the active site that favor binding to one isoform over another.

Role of N1-Methyl Group and Other N1-Substituents

The substituent at the N1 position of the indazole ring is crucial for modulating the compound's properties. Direct alkylation of the 1H-indazole core can lead to a mixture of N1 and N2-substituted products, making regioselective synthesis a significant challenge. The choice of the N1-substituent is a key step in the optimization of lead compounds.

Optimization of Alkyl Substituents at N1 for Potency and Metabolic Stability

The N1-methyl group is a common feature in many biologically active indazole analogues. However, optimizing this position by exploring other alkyl substituents can lead to improved potency and metabolic stability.

Structure-activity relationship studies have shown that modifying the N1-alkyl group can enhance biological activity. For example, in one series of indazole-based selective estrogen receptor degraders (SERDs), replacing an ethyl group with a cyclobutyl group at the analogous position led to enhanced potency. This demonstrates that the size and conformation of the N1-substituent are important for optimal interaction with the target.

Metabolic stability is another critical parameter that can be tuned by modifying the N1-substituent. The C-F bond is significantly stronger than a C-H bond, which can prevent metabolic oxidation at that site. While this applies to fluorination on the ring, the nature of the N1-alkyl group itself also influences metabolism. Shielding a metabolically vulnerable ketone functionality by introducing bulky alkyl substituents in its proximity has been explored as a strategy to increase metabolic stability. The selection of an appropriate N1-alkyl group is therefore a balance between maximizing potency and ensuring a favorable metabolic profile.

Modulation of Activity by Substituents at Other Positions (C3, C4, C5, C6, C7)

Beyond the critical N1 and C7 positions, substituents on the rest of the indazole scaffold play a vital role in defining the molecule's biological activity. The electronic and steric properties of these groups can influence target binding, selectivity, and pharmacokinetic properties.

Effects of Halogenation, Amino, and Alkyl Groups

A variety of functional groups have been explored at positions C3, C4, C5, and C6 to modulate the activity of indazole analogues.

Impact of Aromatic and Heteroaromatic Moieties

The biological activity of 7-Fluoro-1-methyl-1H-indazole analogues can be significantly modulated by the introduction of various aromatic and heteroaromatic substituents. These moieties can influence the compound's pharmacokinetic and pharmacodynamic properties by engaging in various non-covalent interactions with the target protein, such as hydrogen bonding, pi-stacking, and hydrophobic interactions.

Research into a series of 1H-indazole derivatives as potential anticancer agents has shed light on the importance of substitutions at the C3 and C5 positions of the indazole ring. For instance, the introduction of different substituted aromatic groups at the C-5 position through Suzuki coupling has been explored to enhance interactions with target kinases. This strategy aims to increase the spectrum of activity and probe the effects of various substituents on the biological efficacy of the compounds. nih.gov

In the broader context of indazole-based kinase inhibitors, the nature of the aromatic or heteroaromatic group can dictate the potency and selectivity of the inhibitor. For example, in the development of inhibitors for kinases like the Fibroblast Growth Factor Receptors (FGFRs), the indazole core often serves as a hinge-binding motif. The attached aromatic or heteroaromatic fragments then occupy adjacent hydrophobic pockets within the ATP-binding site. The electronic nature and substitution pattern of these rings are critical for optimizing van der Waals contacts and other favorable interactions, thereby enhancing the inhibitory activity.

While specific SAR data tables for this compound analogues with a wide array of aromatic and heteroaromatic moieties are not extensively available in the public domain, the general principles derived from related indazole series are instructive. For instance, the introduction of electron-donating or electron-withdrawing groups on a phenyl ring attached to the indazole core can fine-tune the electronic properties of the entire molecule, impacting its binding affinity. Similarly, the replacement of a phenyl ring with a heteroaromatic ring, such as pyridine or pyrazole (B372694), can introduce additional hydrogen bond donors or acceptors, leading to altered binding modes and potentially improved selectivity.

Table 1: Illustrative Structure-Activity Relationships of Indazole Analogues with Aromatic Moieties

| Compound ID | Indazole Core | Aromatic/Heteroaromatic Moiety | Target | IC50 (nM) |

| Analogue A | This compound | Phenyl | Kinase X | 150 |

| Analogue B | This compound | 4-Methoxyphenyl | Kinase X | 75 |

| Analogue C | This compound | Pyridin-4-yl | Kinase X | 50 |

| Analogue D | This compound | Thiophen-2-yl | Kinase X | 120 |

Note: The data in this table is illustrative and based on general principles of SAR for indazole-based kinase inhibitors, as specific data for this compound analogues is limited.

Rational Drug Design Strategies

The development of novel therapeutics based on the this compound scaffold is increasingly driven by rational drug design approaches. These strategies leverage a deep understanding of the target's three-dimensional structure and the molecular interactions that govern ligand binding to create more potent and selective drug candidates.

Molecular Hybridization Approaches

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach aims to create a new molecule with an improved affinity and efficacy profile, or with a dual mode of action.

In the context of indazole derivatives, molecular hybridization has been successfully employed to develop novel anticancer agents. For instance, a series of indazole derivatives were designed and synthesized using a molecular hybridization strategy, leading to the identification of compounds with promising inhibitory effects against various cancer cell lines. nih.govnih.gov This often involves linking the indazole core, which may act as a hinge-binding element in kinases, to other fragments known to interact with different regions of the target protein or even with a secondary target.

For the this compound scaffold, a hypothetical molecular hybridization approach could involve linking it to a moiety known to bind to the allosteric site of a target kinase, potentially leading to a highly potent and selective non-ATP competitive inhibitor. Another strategy could be to hybridize it with a cytotoxic agent, creating a targeted therapy that delivers the cytotoxic payload specifically to cancer cells overexpressing a particular kinase. While specific examples for the this compound scaffold are not readily found in published literature, the principles of molecular hybridization are broadly applicable and represent a promising avenue for future research.

Structure-Guided Drug Design Principles

Structure-guided drug design is a cornerstone of modern medicinal chemistry, relying on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. This information provides a detailed map of the binding site, enabling the design of ligands that fit with high complementarity.

For kinase inhibitors, the indazole nucleus is a well-established scaffold that can form key hydrogen bonds with the hinge region of the kinase domain. The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment. nih.gov Structure-guided design efforts for this compound analogues would begin by docking this scaffold into the ATP-binding site of the target kinase. The fluorine atom at the 7-position can be strategically utilized to modulate the compound's physicochemical properties, such as its pKa and lipophilicity, and can also form specific interactions with the protein, such as halogen bonds.

The design process would then involve iterative cycles of computational modeling, chemical synthesis, and biological evaluation. For example, if the initial this compound core binds to the hinge region but does not fully occupy an adjacent hydrophobic pocket, structural information can guide the addition of appropriate hydrophobic groups at a suitable position on the indazole ring to enhance binding affinity. This iterative optimization process, guided by the target's structure, allows for the rational development of highly potent and selective inhibitors.

Computational and Theoretical Studies on 7 Fluoro 1 Methyl 1h Indazole

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is crucial for understanding potential drug-target interactions and for predicting the binding affinity, which is often expressed as a scoring function or estimated free energy of binding.

For indazole derivatives, molecular docking studies have been instrumental in identifying potential inhibitors for a range of biological targets, including kinases and enzymes like cyclooxygenase-2 (COX-2). In a typical study involving 7-Fluoro-1-methyl-1H-indazole, the compound would be docked into the active site of a target protein. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the nitrogen atom at position 2 of the indazole ring commonly acts as a hydrogen bond acceptor, a feature that medicinal chemists often exploit. The docking score provides a quantitative estimate of the binding strength, helping to rank potential drug candidates.

Interactive Data Table: Example Docking Results for this compound

This table presents hypothetical molecular docking data to illustrate typical findings.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase X | -8.5 | LEU-83, VAL-91 | Hydrophobic |

| Kinase X | -8.5 | LYS-30 | Hydrogen Bond |

| Kinase X | -8.5 | PHE-145 | π-π Stacking |

| Enzyme Y | -7.2 | ARG-120 | Hydrogen Bond |

| Enzyme Y | -7.2 | TYR-355 | Hydrophobic |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information on electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

For this compound, DFT calculations can elucidate the effects of the fluorine and methyl substituents on the electronic structure of the indazole core. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions.

Interactive Data Table: Calculated Electronic Properties

This table shows plausible electronic properties for this compound derived from theoretical calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability/reactivity |

| Dipole Moment | 2.5 Debye | Measures molecular polarity |

Theoretical Investigations into Tautomerism of Indazole Systems

Tautomerism, the interconversion of structural isomers, is a crucial consideration for heterocyclic compounds like indazole. The indazole scaffold can exist in 1H- and 2H-tautomeric forms, where a proton resides on the N1 or N2 nitrogen atom, respectively. The predominant tautomer can have significantly different biological activity and physicochemical properties.

Theoretical calculations are highly effective in predicting the relative stability of tautomers. For the parent N-unsubstituted 7-fluoro-1H-indazole, computational studies would typically show that the 1H-tautomer is energetically more favorable than the 2H-tautomer. nih.govresearchgate.net This is a common finding for most indazole derivatives, although the energy difference can be influenced by substituents and the solvent environment. nih.gov The greater stability of the 1H-form is often attributed to superior aromaticity and electronic delocalization compared to the quinoid-like structure of the 2H-form. researchgate.net

However, for the specific compound of interest, This compound , the issue of tautomerism is resolved by its structure. The presence of a methyl group on the N1 nitrogen atom "locks" the molecule into the 1H configuration, preventing proton migration and the formation of a 2H-tautomer. This structural feature ensures a single, well-defined isomeric form, which is advantageous in drug design as it removes the ambiguity of multiple tautomeric species interacting with a biological target.

Interactive Data Table: Calculated Relative Stability of Parent 7-Fluoro-indazole Tautomers

This table presents hypothetical data on the relative energies of the two tautomers of the unmethylated parent compound.

| Tautomer | Calculation Method | Relative Energy (kcal/mol) | Conclusion |

| 7-Fluoro-1H-indazole | B3LYP/6-31G | 0.00 | Most stable form |

| 7-Fluoro-2H-indazole | B3LYP/6-31G | +3.8 | Less stable form |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational tools used to study the flexibility and dynamic behavior of molecules over time. While this compound is a relatively rigid molecule due to its fused aromatic ring system, these methods can still provide valuable insights.

In Silico Screening and Lead Optimization

In the early stages of drug discovery, in silico screening is used to evaluate large libraries of compounds for their potential as drug candidates. This process involves calculating various physicochemical properties to predict a compound's "drug-likeness" and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. zeclinics.com

For this compound, these computational tools can predict properties relevant to its potential as an orally administered drug. For example, Lipinski's Rule of Five is a widely used guideline to assess drug-likeness based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Other important parameters include the Topological Polar Surface Area (TPSA), which correlates with drug transport and bioavailability. These predictions help prioritize compounds for synthesis and experimental testing, a process known as lead optimization, ultimately saving time and resources. zeclinics.com

Interactive Data Table: Predicted Drug-Likeness and ADME Properties

This table displays predicted physicochemical properties for this compound relevant to lead optimization.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Status |

| Molecular Weight | 150.15 g/mol | < 500 | Pass |

| LogP (Lipophilicity) | 2.1 | < 5 | Pass |

| Hydrogen Bond Donors | 0 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Pass |

| TPSA | 21.6 Ų | < 140 Ų | Pass |

Applications in Chemical Biology and Research Tool Development

Development of 7-Fluoro-1-methyl-1H-indazole as Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools in biological imaging, allowing for the visualization of specific molecules and processes within living cells and organisms. The design of these probes often relies on a core fluorophore structure that can be modified to tune its photophysical properties and target specificity. The indazole nucleus is an emerging scaffold in this field due to its structural similarity to indole (B1671886), a common component of many dyes.

While direct research detailing this compound as a fluorescent probe is not extensively documented, the indazole scaffold has been successfully incorporated into probes for various biological applications. For instance, researchers have replaced the traditional indole group in merocyanine (B1260669) dyes with an indazole moiety to create probes for imaging mitochondria. researchgate.net In another application, an indazole-fused rhodamine dye was developed as a highly selective and sensitive fluorescent probe for detecting mercury ions in biological systems. researchgate.net

The incorporation of a fluorine atom, as in this compound, is a well-established strategy for rationally tuning the spectral and chemical properties of fluorophores. nih.gov The high electronegativity of fluorine can modulate the electron distribution within the aromatic system, potentially leading to desirable changes in absorption and emission wavelengths, increased quantum yields, and enhanced photostability. The N-methyl group can further influence the probe's solubility and how it interacts with its biological target. These characteristics suggest that this compound is a promising candidate for development into novel, highly specific fluorescent probes for advanced biological imaging.

| Probe Type | Target | Key Structural Feature | Application |

|---|---|---|---|

| Indazole Merocyanine | Mitochondria | Indazole replacing indole as the electron-donating group | Selective in-cellulo mitochondrial imaging researchgate.net |

| Indazole-Fused Rhodamine (InRhH) | Mercury Ions (Hg²⁺) | Indazole fused to rhodamine scaffold with a spirolactam ring | Detection of Hg²⁺ in aqueous solutions and cell imaging researchgate.net |

Synthesis and Evaluation of Radiotracers for Positron Emission Tomography (PET)